(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone is a chemical compound that features an indole ring fused with a trimethoxyphenyl group. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the indole ring, a common motif in many bioactive molecules, combined with the trimethoxyphenyl group, known for its pharmacophoric properties, makes this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the condensation of an indole derivative with a trimethoxybenzaldehyde under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the indole reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride for halogenation; concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone primarily involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, preventing the assembly of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also inhibit tubulin polymerization and exhibit potent antiproliferative activities.
(2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone: Known for its oral bioavailability and effectiveness in paclitaxel-resistant cancer models.
Uniqueness
(1H-Indol-4-yl)(3,4,5-trimethoxyphenyl)methanone stands out due to its specific structural features that allow it to effectively bind to the colchicine binding site on tubulin. Its combination of the indole ring and trimethoxyphenyl group provides a unique pharmacophore that enhances its biological activity and specificity.
Properties
CAS No. |
143259-55-6 |
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Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1H-indol-4-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H17NO4/c1-21-15-9-11(10-16(22-2)18(15)23-3)17(20)13-5-4-6-14-12(13)7-8-19-14/h4-10,19H,1-3H3 |
InChI Key |
CLUMHWYRLGICLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
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